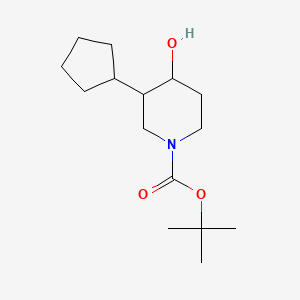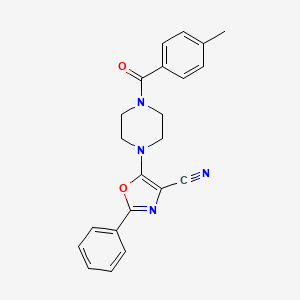![molecular formula C23H15ClFN5O2 B2647750 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-83-2](/img/no-structure.png)
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a class of compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry. These compounds, including structurally related analogs, have been synthesized through various methods, emphasizing the importance of the 2-substituent and ring substitution in modifying activity. The synthesis of these compounds often involves novel synthetic routes, starting with anthranilonitrile and a hydrazide, to explore their binding affinity to biological receptors and potential therapeutic applications (Francis et al., 1991).
Anticancer Activity
A significant area of research for these compounds is their anticancer activity. Specific derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity, leading to the development of urea derivatives with considerable cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. This research highlights the potential of these compounds in developing anticancer therapies, demonstrating significant cytotoxic effects in vitro (Reddy et al., 2015).
Antibacterial and Antifungal Activities
Another critical application area is the antibacterial and antifungal activities of these compounds. Studies have shown that certain fluorine-containing derivatives exhibit significant antibacterial activities, underscoring their potential in addressing antibiotic resistance challenges (Holla et al., 2005). Moreover, derivatives have been synthesized for their potential use as novel selective AMPA receptor antagonists, indicating their relevance in neurological research and treatment (Catarzi et al., 2004).
Molecular Docking and Drug Design
The structure-activity relationship (SAR) studies, including molecular docking, have provided insights into the interactions between these compounds and biological targets. These studies have facilitated the design of molecules with high specificity and potency, contributing to the development of drugs with improved efficacy and reduced side effects (Kim et al., 1996).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride to form 2-chlorobenzyl 2-fluorobenzoate. This intermediate is then reacted with 2-aminobenzimidazole to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzoyl chloride", "2-aminobenzimidazole" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl 2-fluorobenzoate.", "Step 2: The intermediate 2-chlorobenzyl 2-fluorobenzoate is then reacted with 2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound in pure form." ] } | |
CAS番号 |
1031623-83-2 |
製品名 |
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
分子式 |
C23H15ClFN5O2 |
分子量 |
447.85 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2647668.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)
![Spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane]](/img/structure/B2647671.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2647674.png)
![2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2647676.png)
![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)




